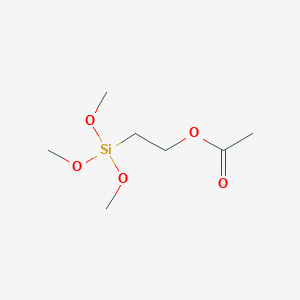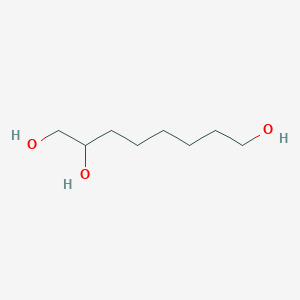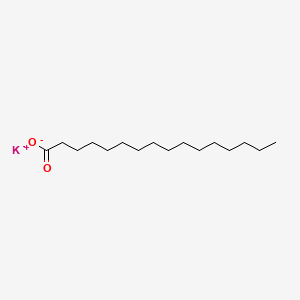
Oxamic Acid Potassium Salt
Overview
Description
Oxamic Acid Potassium Salt is a chemical compound used in various applications. It is available in solid form . It is an inhibitor of uricase and has been used for the inhibition of 5-fluorouracil-induced gastrointestinal toxicity without the loss of its antitumor activity in rats .
Synthesis Analysis
Oxamic acids are useful precursors of carbamoyl radicals . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . This compound (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon .Molecular Structure Analysis
The dimensions of oxalate ions play a critical role for closest packing in the structures of the acid and anhydrous and aqueous metal salts .Chemical Reactions Analysis
Oxamic acids can generate carbamoyl radicals through oxidative decarboxylation . These radicals may further add to unsaturated systems to provide a broad range of important amides .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular formula of C__2H__2KNO__3 and a molecular weight of 127.14 .Scientific Research Applications
Synthesis and Polymer Application
- Oxamic acid reacts with ethylene carbonate in the presence of potassium carbonate catalyst, forming hydroxyethoxy derivatives characterized by 1H NMR, IR, and MALDI ToF techniques. These derivatives exhibit remarkable thermal stability due to the presence of the oxalamidoester group and are used as components in thermally stable polyurethane (Zarzyka-Niemiec, 2009).
Catalysis in Organic Synthesis
- Oxamic acids, including their potassium salt forms, have been utilized in novel Pd-catalyzed decarboxylative cross-coupling with potassium phenyltrifluoroborates, offering efficient access to N-mono- or N,N-disubstituted benzamides and benzoates (Li et al., 2011).
Perovskite Solar Cells Enhancement
- Oxamic acid potassium salt (OAPS) acts as a bifunctional additive in perovskite solar cells. It interacts with uncoordinated Pb2+ and dangling bonds in the perovskite, reducing nonradiative recombination loss. Additionally, K+ from OAPS inhibits iodide Frenkel defects and I- ion migration, enhancing power conversion efficiency and stability (Wang et al., 2022).
Spectroscopic Analysis
- Infrared and far-infrared spectroscopy of oxamic acid and its salts, including potassium oxamate, have been conducted. These studies are crucial for understanding the molecular and crystal structures of these compounds, impacting fields like pharmaceuticals and materials science (Wallace & Wagner, 1978).
Medicinal Chemistry
- Derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown potent antiallergy activity, highlighting the role of oxamic acid and its salts in synthesizing pharmacologically active compounds (Hargrave et al., 1983).
Environmental Chemistry
- This compound plays a role in the mineralization of recalcitrant oxalic and oxamic acids in electrochemical advanced oxidation processes, demonstrating its importance in environmental remediation (Garcia-Segura & Brillas, 2011).
Mechanism of Action
Target of Action
Oxamic Acid Potassium Salt, also known as Potassium Oxamate, has been identified to primarily target the preparation of N-doped carbonaceous CO2 adsorbents . It serves as a novel and bifunctional activator for the direct synthesis of N-doped porous carbon .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidative decarboxylation of oxamic acids . This process can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .
Result of Action
The result of this compound’s action is the production of N-doped carbons, which have shown great potential as CO2 adsorbents . These carbons demonstrate a high CO2 uptake of 3.91 mmol/g at 25 °C and 1 bar . The carbons also exhibit a micropores dominated porous structure and show a high specific surface area (733–2438 m2/g) and nitrogen content (1.51–3.92 wt%) .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the countercation K+ of this compound is confirmed to occupy the perovskite lattice interstitial sites and result in lattice expansion, inhibiting the formation of iodide Frenkel defects and I– ion migration . This suggests that the compound’s action can be influenced by the specific environmental conditions in which it is used.
Safety and Hazards
Future Directions
The recent development in the chemistry of carbamoyl radicals generated from oxamic acids suggests potential future directions . Oxamic acid potassium salt (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon, which has shown great potential as CO2 adsorbents .
properties
IUPAC Name |
potassium;oxamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCBKISHMXGLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175386 | |
| Record name | Acetic acid, aminooxo-, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21141-31-1 | |
| Record name | Acetic acid, aminooxo-, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, aminooxo-, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)






